N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Overview
Description
“N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” is a complex organic compound. It contains a thiazine ring, which is a six-membered cyclic structure containing four carbon atoms, one nitrogen atom, and one sulfur atom. The compound also has an amine group (-NH2) and a phenyl ring with two methoxy groups (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazine ring, the amine group, and the 2,5-dimethoxyphenyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amine group could make it a potential nucleophile, and the aromatic ring might undergo electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Synthesis and Characterization
Compounds related to N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine are synthesized for their potential pharmacological properties, including antihypertensive, antinociceptive, antibacterial, antifungal, analgesic, anticancer activities, and even as pesticides. The synthesis involves reaction processes that yield novel compounds characterized by various spectroscopic methods, including FT-IR, UV–Vis, Emission, 1H- and 13C-NMR spectroscopy, and X-ray diffraction methods. These processes and characterizations aim to understand the compounds' structure-activity relationships and their potential utility in drug development and other applications (Arrué et al., 2017).
Biological Evaluation
The biological activity of compounds structurally similar to this compound, particularly their anti-inflammatory properties, has been explored. For example, N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives have shown significant anti-inflammatory activity by inhibiting 5‐lipoxygenase (LOX), a key enzyme in leukotrienes synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis. These studies highlight the potential therapeutic applications of such compounds in treating inflammation-related conditions (Suh et al., 2012).
Antimicrobial and Anti-Proliferative Activities
Research on 1,3,4-oxadiazole N-Mannich bases, which share structural motifs with this compound, has demonstrated broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines. These findings suggest the potential use of these compounds in developing new antimicrobial agents and cancer treatments (Al-Wahaibi et al., 2021).
Novel Anticancer Compounds
The synthesis of novel anticancer compounds, such as N-(3,5 Dimethoxyphenyl) Acridin-9-Amine, and the evaluation of their toxicity indicate the potential of these compounds in cancer therapy. Such studies are crucial for identifying new therapeutic agents that can be further developed and tested for their efficacy in treating various types of cancer (Ismail et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(2,5-dimethoxy-phenyl)-amine, is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . They can interact with various receptors and enzymes, leading to changes in cellular signaling and metabolic pathways.
Pharmacokinetics
A related compound, 25b-nbf, was found to be extensively metabolized into 33 metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes . The metabolism of 25B-NBF was catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .
Result of Action
Based on its structural similarity to other indole derivatives, it may have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-9-4-5-11(16-2)10(8-9)14-12-13-6-3-7-17-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFUAEQVLUGFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368202 | |
Record name | N-(2,5-Dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91557-66-3 | |
Record name | N-(2,5-Dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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